molecular formula C21H20ClNO5S B13123693 benzhydryl (2S,3R,5R)-3-(chloromethyl)-3-methyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

benzhydryl (2S,3R,5R)-3-(chloromethyl)-3-methyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Cat. No.: B13123693
M. Wt: 433.9 g/mol
InChI Key: HZYPEMRHJAGNSP-LMNJBCLMSA-N
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Description

Benzhydryl (2S,3R,5R)-3-(chloromethyl)-3-methyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[320]heptane-2-carboxylate is a complex organic compound featuring a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzhydryl (2S,3R,5R)-3-(chloromethyl)-3-methyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate typically involves a multi-step process. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of continuous flow reactors, can be applied to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzhydryl (2S,3R,5R)-3-(chloromethyl)-3-methyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can produce a variety of substituted bicyclic compounds.

Scientific Research Applications

Benzhydryl (2S,3R,5R)-3-(chloromethyl)-3-methyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzhydryl (2S,3R,5R)-3-(chloromethyl)-3-methyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic structures with functional groups that allow for similar chemical reactivity and applications. Examples include:

Uniqueness

What sets benzhydryl (2S,3R,5R)-3-(chloromethyl)-3-methyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[32

Properties

Molecular Formula

C21H20ClNO5S

Molecular Weight

433.9 g/mol

IUPAC Name

benzhydryl (2S,3R,5R)-3-(chloromethyl)-3-methyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C21H20ClNO5S/c1-21(13-22)19(23-16(24)12-17(23)29(21,26)27)20(25)28-18(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,17-19H,12-13H2,1H3/t17-,19+,21+/m1/s1

InChI Key

HZYPEMRHJAGNSP-LMNJBCLMSA-N

Isomeric SMILES

C[C@@]1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)CCl

Canonical SMILES

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)CCl

Origin of Product

United States

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